

# Sulopenem in vitro spectrum of activity

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Sulopenem

CAS No.: 120788-07-0

Cat. No.: S544220

Get Quote

## Antimicrobial Susceptibility Profile

The tables below summarize **sulopenem's** in vitro activity against key bacterial pathogens from recent surveillance studies.

Table 1: Activity of Sulopenem Against Enterobacterales [1] [2]

| Organism or Phenotype                       | Number of Isolates | MIC <sub>50</sub> (mg/L) | MIC <sub>90</sub> (mg/L) | % Inhibited at ≤1 mg/L |
|---------------------------------------------|--------------------|--------------------------|--------------------------|------------------------|
| All Enterobacterales                        | 1,647              | 0.03                     | 0.25                     | 99.2%                  |
| <i>Escherichia coli</i>                     | 983                | 0.03                     | 0.03                     | 100.0%                 |
| <i>Klebsiella spp.</i>                      | 347                | 0.03                     | 0.12                     | 98.8%                  |
| <i>Enterobacter cloacae</i> species complex | 110                | 0.12                     | 0.5                      | 97.3%                  |
| <i>Proteus mirabilis</i>                    | 91                 | 0.25                     | 0.25                     | 100.0%                 |
| ESBL-phenotype *E. coli*                    | Not Specified      | 0.03                     | 0.06                     | Conserved Activity     |
| ESBL-phenotype *K. pneumoniae*              | Not Specified      | 0.06                     | 1                        | Conserved Activity     |

| Organism or Phenotype         | Number of Isolates | MIC <sub>50</sub> (mg/L) | MIC <sub>90</sub> (mg/L) | % Inhibited at ≤1 mg/L |
|-------------------------------|--------------------|--------------------------|--------------------------|------------------------|
| Ciprofloxacin-non-susceptible | Not Specified      | 0.03–0.06                | 0.12–0.5                 | Conserved Activity     |

**Table 2: Activity Against Anaerobes and Comparison with Other Carbapenems [1] [3]**

| Agent / Category                            | Details                                       | Key Finding                                                                                                                                                                                   |
|---------------------------------------------|-----------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| <b>Sulopenem vs. Anaerobes</b>              | 559 isolates (Bacteroides, Clostridium, etc.) | 98.9% inhibited at ≤4 mg/L; one of the most active agents tested, alongside meropenem.                                                                                                        |
| <b>Comparative Activity (Gram-negative)</b> | Versus Enterobacterales                       | Generally less than ertapenem & meropenem, but greater than imipenem. Activity against ESBL-producing <i>E. coli</i> and <i>K. pneumoniae</i> is nearly identical to ertapenem and meropenem. |
| <b>Comparative Activity (Gram-positive)</b> | Versus organisms like MSSA and Enterococci    | Greater than meropenem and ertapenem.                                                                                                                                                         |

## Experimental Protocols for In Vitro Characterization

The data in the tables above were generated using standardized reference methods. Further studies have employed more advanced techniques to characterize **sulopenem**'s antimicrobial properties.

- **Broth Microdilution for Enterobacterales:** Susceptibility testing for Enterobacterales was performed using the Clinical and Laboratory Standards Institute (CLSI) reference broth microdilution method [1].
- **Agar Dilution for Anaerobes:** Anaerobic isolates were tested using the CLSI reference agar dilution method [1].
- **Checkerboard Synergy Testing:** This method assesses interactions between **sulopenem** and other antibiotics. Most combinations resulted in **indifference**, while **synergy** was observed with trimethoprim-sulfamethoxazole against some *E. coli* strains and with gentamicin against one *K. pneumoniae* strain. **No antagonism** was found [4] [5].

- **Time-Kill Kinetics Assays:** These assays evaluate the bactericidal activity of an antibiotic over time. **Sulopenem** demonstrated **bactericidal activity** ( $\geq 99.9\%$  reduction) in all tests after 24 hours at 8× the MIC, with most showing this effect within 8 hours [4] [5].
- **Post-Antibiotic Effect (PAE) and PAE-Sub-MIC Effect (PAE-SME):** PAE measures the suppression of bacterial growth after brief antibiotic exposure. **Sulopenem**'s PAE was short (0.0–0.7 hours). However, when bacteria were subsequently exposed to a sub-inhibitory concentration (0.5× MIC), the growth suppression was markedly longer (**PAE-SME >4.8 hours**) [4] [5].

## Mechanism of Action and Bacterial Resistance

**Sulopenem**, like other beta-lactams, is a time-dependent bactericidal agent that inhibits bacterial cell wall synthesis [6] [3].



[Click to download full resolution via product page](#)

**Sulopenem's** mechanism of action and common resistance pathways. Resistance arises from **porin changes** in *Klebsiella spp.*, **efflux pumps** in *Pseudomonas aeruginosa*, and **carbapenemase production** [3].

## Pharmacological Profile and Clinical Development Context

- **Formulations:** **Sulopenem** is developed as both an **intravenous (IV) formulation** and an **oral prodrug, sulopenem etzadroxil** [6] [3].
- **Pharmacokinetics:** The oral prodrug is hydrolyzed by esterases to active **sulopenem**. Its bioavailability is significantly improved when administered with food and probenecid [6] [3].
- **Pharmacodynamics:** **Sulopenem** exhibits time-dependent killing, with efficacy best correlated by the percentage of time that free drug concentrations exceed the MIC (%fT > MIC) [3].

**Sulopenem** etzadroxil (brand name: Orlynvah) received FDA approval in October 2024 for treating uncomplicated urinary tract infections in adult women with limited alternative options [6] [2].

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. of In and comparator agents against... vitro activity sulopenem [pmc.ncbi.nlm.nih.gov]
2. In vitro activity of sulopenem and comparator agents ... [sciencedirect.com]
3. : An Intravenous and Oral Penem for the Treatment of... Sulopenem [link.springer.com]
4. Characterization of sulopenem antimicrobial activity using in ... [pmc.ncbi.nlm.nih.gov]
5. Characterization of sulopenem antimicrobial activity using ... [pubmed.ncbi.nlm.nih.gov]
6. Sulopenem etzadroxil: Uses, Interactions, Mechanism of ... [go.drugbank.com]

To cite this document: Smolecule. [Sulopenem in vitro spectrum of activity]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b544220#sulopenem-in-vitro-spectrum-of-activity>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)